4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide
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Overview
Description
4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide is a complex organic compound featuring an imidazole ring, a benzamide moiety, and an ethylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The benzamide moiety can be introduced through a condensation reaction with an appropriate benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The benzamide moiety may interact with various enzymes, altering their activity. The ethylsulfonylamino group can form hydrogen bonds with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide
- 4-(ethylsulfonylamino)-N-ethyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide
- 4-(ethylsulfonylamino)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide
Uniqueness
4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfonylamino group enhances its solubility and potential for hydrogen bonding, while the imidazole ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-4-23(21,22)18-13-7-5-12(6-8-13)15(20)19(3)10-14-16-9-11(2)17-14/h5-9,18H,4,10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRGWLHMOOBMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N(C)CC2=NC=C(N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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